

Spectroscopic Profile of 3-Bromoquinolin-6-amine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromoquinolin-6-amine**

Cat. No.: **B1276300**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromoquinolin-6-amine** (CAS No. 7101-96-4). Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally related analogs, such as 3-aminoquinoline and 3-bromoquinoline, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Bromoquinolin-6-amine**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Bromoquinolin-6-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8 - 9.0	d	~2.0
H-4	~8.2 - 8.4	d	~2.0
H-5	~7.8 - 8.0	d	~9.0
H-7	~7.3 - 7.5	dd	~9.0, 2.5
H-8	~7.1 - 7.3	d	~2.5
-NH ₂	~4.0 - 5.0	br s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Bromoquinolin-6-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150 - 152
C-3	~120 - 122
C-4	~135 - 137
C-4a	~128 - 130
C-5	~122 - 124
C-6	~145 - 147
C-7	~123 - 125
C-8	~108 - 110
C-8a	~143 - 145

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for **3-Bromoquinolin-6-amine**

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H	Asymmetric & Symmetric Stretch	3450 - 3300 (two bands)	Medium
C-H (aromatic)	Stretch	3100 - 3000	Medium-Weak
C=C, C=N (aromatic)	Stretch	1620 - 1450	Medium-Strong
N-H	Bend	1650 - 1580	Medium
C-N	Stretch	1335 - 1250	Strong
C-Br	Stretch	~700 - 550	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for **3-Bromoquinolin-6-amine**

Ion	Predicted m/z	Notes
[M] ⁺	222/224	Molecular ion peak with characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br).
[M+H] ⁺	223/225	Protonated molecular ion, also showing the bromine isotopic pattern.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives like **3-Bromoquinolin-6-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for acquiring ¹H and ¹³C NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromoquinolin-6-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample is:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of solid **3-Bromoquinolin-6-amine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)

- Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[1]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.[1]
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .[1]
 - Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[1]

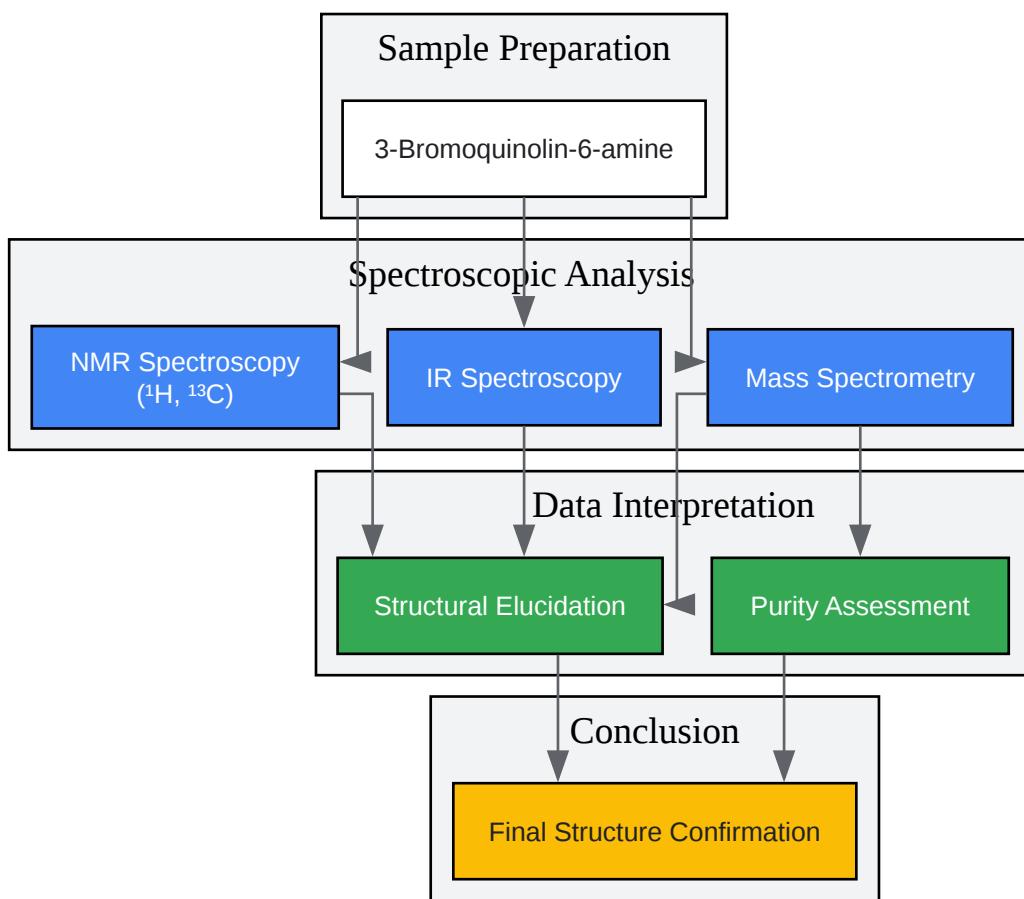
Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe or after separation by a technique like gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that can provide information about fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-Bromoquinolin-6-amine**.



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Caption: General workflow for spectroscopic analysis.

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References

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